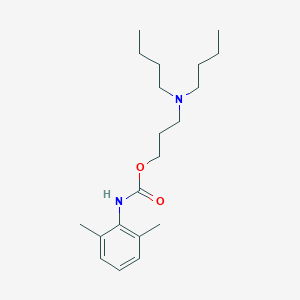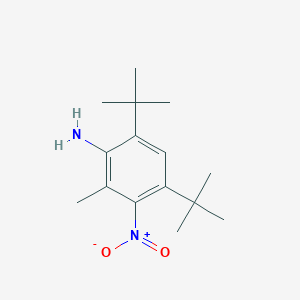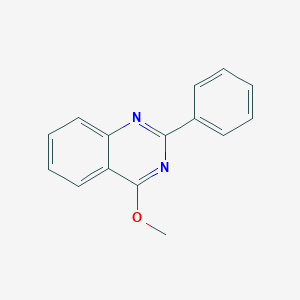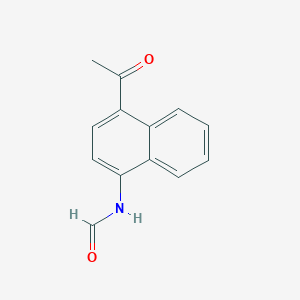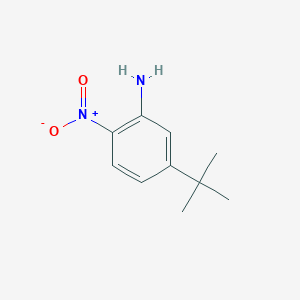
5-Tert-butyl-2-nitroaniline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Material Science
5-Tert-butyl-2-nitroaniline exhibits properties that make it valuable in the creation of innovative materials. Its chemical structure can be utilized to engineer substances with enhanced performance characteristics , such as improved thermal stability, mechanical strength, or optical properties .
Organic Synthesis
In organic synthesis, 5-Tert-butyl-2-nitroaniline serves as a building block for synthesizing complex molecules. It is particularly useful in the nitration of aromatic compounds , which is a critical step in creating a variety of organic products .
Pharmaceuticals
This compound is a crucial intermediate in pharmaceutical research, aiding in the synthesis of innovative drug candidates. Its unique chemical structure allows for the exploration of novel therapeutic approaches, targeting a wide range of health conditions .
Chemical Engineering
5-Tert-butyl-2-nitroaniline is used in chemical engineering processes, particularly in the synthesis and characterization of coordination polymers. These polymers have applications in catalysis, gas storage, and separation technologies .
Analytical Chemistry
In analytical chemistry, 5-Tert-butyl-2-nitroaniline can be used as a standard or reference compound in various spectroscopic and chromatographic techniques, helping to ensure accurate and reliable results in chemical analysis .
Environmental Science
The compound’s role in environmental science is emerging, particularly in the analysis of nitrophenol family compounds, which are significant in environmental monitoring and pollution control studies .
Biochemistry
5-Tert-butyl-2-nitroaniline may be used in biochemistry for the study of enzyme reactions where nitroaniline derivatives act as substrates or inhibitors, providing insights into enzyme mechanisms .
Nanotechnology
In the field of nanotechnology, 5-Tert-butyl-2-nitroaniline could potentially be involved in the synthesis of nanomaterials due to its reactive nitro group, which can participate in surface modification reactions to create functionalized nanoparticles .
Mécanisme D'action
Mode of Action
The mode of action of 5-Tert-butyl-2-nitroaniline is not well-documented. As a nitroaniline derivative, it may undergo reactions similar to other nitro compounds. For instance, it might be involved in N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines . The exact interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
The biochemical pathways affected by 5-Tert-butyl-2-nitroaniline are not clearly defined in the available literature. Given its chemical structure, it might be involved in pathways related to nitro compounds and anilines. The specific pathways and their downstream effects require more detailed studies .
Result of Action
The molecular and cellular effects of 5-Tert-butyl-2-nitroaniline’s action are not well-documented. As a nitroaniline derivative, it might exhibit properties similar to other nitro compounds and anilines. The specific molecular and cellular effects are subject to further investigation .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-Tert-butyl-2-nitroaniline is not clearly defined. Factors such as temperature, pH, and presence of other compounds can potentially affect its action. More research is needed to understand how these environmental factors influence the compound’s action .
Propriétés
IUPAC Name |
5-tert-butyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)7-4-5-9(12(13)14)8(11)6-7/h4-6H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKXVEBWNNCSSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-2-nitroaniline | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

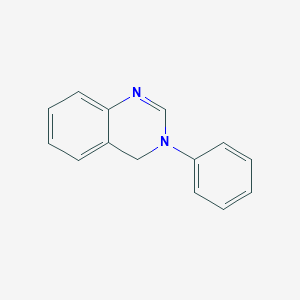
![4-Aminocyclohexyl {[(benzyloxy)carbonyl]amino}acetate](/img/structure/B373457.png)
![2-[(3,8,12-Trihydroxy-24-oxocholan-24-yl)amino]ethanesulfonate](/img/structure/B373460.png)
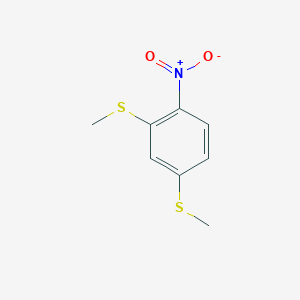
![N-[3-Methyl-4-(methylsulfonyl)phenyl]acetamide](/img/structure/B373464.png)
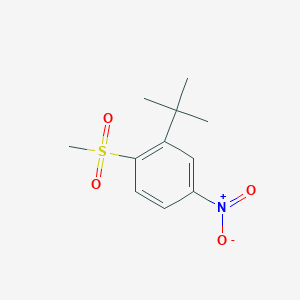
![N-[3,5-dimethyl-4-(methylsulfonyl)phenyl]acetamide](/img/structure/B373467.png)

